molecular formula C18H23NO3 B195870 Dobutamin CAS No. 34368-04-2

Dobutamin

Katalognummer: B195870
CAS-Nummer: 34368-04-2
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: JRWZLRBJNMZMFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dobutamin ist ein synthetisches Katecholamin und ein direkt wirkendes inotropes Mittel, das in erster Linie zur Behandlung von akutem Herzversagen und kardiogenem Schock eingesetzt wird. Es wurde erstmals 1978 in den Vereinigten Staaten für die medizinische Anwendung zugelassen. This compound wirkt, indem es Beta-1-adrenerge Rezeptoren im Herzen stimuliert, was zu einer erhöhten Myokardkontraktilität und einem erhöhten Schlagvolumen führt, was zu einer verbesserten Herzleistung führt .

Wissenschaftliche Forschungsanwendungen

Dobutamin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird häufig in Herzbelastungstests eingesetzt, um die Myokardfunktion zu beurteilen und eine koronare Herzkrankheit zu erkennen. Bei der Behandlung von fortgeschrittenem Herzversagen wird this compound verwendet, um inotrope Unterstützung zu bieten und die Herzleistung zu verbessern . Darüber hinaus ist die this compound-Belastungs-Herzmagnetresonanztomographie eine nicht-invasive Technik, die zur Beurteilung der Myokardischämie und -viabilität eingesetzt wird . Im Bereich der Pharmakologie dient this compound als Modellverbindung zum Studium von Beta-adrenergen Rezeptoragonisten und deren Auswirkungen auf die Herzfunktion .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die direkte Stimulation von Beta-1-adrenergen Rezeptoren im Herzen. Diese Stimulation führt zu einer erhöhten Myokardkontraktilität und einem erhöhten Schlagvolumen, was zu einer verbesserten Herzleistung führt. Das primäre molekulare Ziel von this compound ist der Beta-1-adrenerge Rezeptor, der an das Gs-Protein gekoppelt ist. Die Aktivierung dieses Rezeptors führt zur Aktivierung der Adenylatcyclase, wodurch die zyklischen Adenosinmonophosphat (cAMP)-Spiegel erhöht werden und anschließend die Proteinkinase A (PKA) aktiviert wird. PKA phosphoryliert verschiedene Proteine, die am Calcium-Handling beteiligt sind, was zu einem erhöhten Calcium-Einstrom in Kardiomyozyten und einer verstärkten Kontraktilität führt .

Wirkmechanismus

Target of Action

Dobutamine is a synthetic catecholamine that primarily acts on beta-1 adrenergic receptors . These receptors are predominantly found in the heart, and their stimulation leads to increased cardiac output .

Mode of Action

Dobutamine’s primary activity results from the stimulation of the beta-adrenoceptors of the heart . It directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume . This results in increased cardiac output . Dobutamine produces comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects .

Biochemical Pathways

Dobutamine acts through stimulation of beta-1 adrenoreceptors, increasing heart rate twofold, systolic blood pressure twofold, and contractility threefold with a substantial increase in myocardial oxygen demand . Stress testing with dobutamine may be performed for assessment of myocardial viability (at low dose), myocardial perfusion (intermediate dose), and myocardial ischemia (high dose) .

Pharmacokinetics

Dobutamine is administered intravenously, resulting in complete bioavailability . It is metabolized by the liver and other tissues . The half-life of Dobutamine is approximately 2 minutes , indicating that it is rapidly cleared from the body.

Result of Action

The primary result of Dobutamine’s action is an increase in cardiac output . By stimulating beta-1 receptors, Dobutamine increases the strength of the heart’s contractions, leading to a positive inotropic effect . This can be particularly beneficial in conditions such as heart failure, where the heart’s pumping capacity is compromised .

Action Environment

The action of Dobutamine can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s physiological state, and the specific characteristics of the disease being treated can all impact Dobutamine’s efficacy and stability. It’s important to note that Dobutamine is generally only administered short term, although it may be used for longer periods to relieve symptoms of heart failure in patients awaiting heart transplantation .

Biochemische Analyse

Biochemical Properties

Dobutamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily stimulates beta-1 adrenergic receptors on the heart, leading to increased cyclic adenosine monophosphate (cAMP) levels. This interaction activates protein kinase A (PKA), which phosphorylates various target proteins involved in cardiac muscle contraction . Dobutamine does not cause the release of endogenous norepinephrine, distinguishing it from other catecholamines like dopamine .

Cellular Effects

Dobutamine exerts significant effects on various cell types, particularly cardiac myocytes. By stimulating beta-1 adrenergic receptors, it enhances myocardial contractility and stroke volume, leading to increased cardiac output . This stimulation also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a vital role in regulating heart muscle contraction . Additionally, dobutamine can affect gene expression related to cardiac function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of dobutamine involves its direct action on beta-1 adrenergic receptors. Upon binding to these receptors, dobutamine activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP . The increased cAMP levels activate PKA, which phosphorylates various proteins involved in calcium handling and myocardial contraction . This process enhances the force of cardiac muscle contraction and improves cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dobutamine can vary over time. Dobutamine is known for its rapid onset of action, typically within 2 minutes of administration . Its effects are short-lived, with a half-life of approximately 2 minutes . Long-term use of dobutamine can lead to desensitization of beta-1 adrenergic receptors, reducing its efficacy over time . Additionally, dobutamine is rapidly metabolized in the liver and excreted in the urine .

Dosage Effects in Animal Models

The effects of dobutamine in animal models vary with different dosages. In juvenile animal models, dobutamine has been shown to improve cardiac output in a dose-dependent manner . Higher doses can lead to adverse effects such as increased heart rate and myocardial oxygen consumption . In anesthetized dogs, dobutamine was found to be less effective in stabilizing mean arterial pressure compared to norepinephrine .

Metabolic Pathways

Dobutamine is primarily metabolized in the liver through conjugation and methylation by catechol-O-methyltransferase (COMT) and other enzymes . The principal metabolic pathway involves the formation of 3-O-methyldobutamine, which is then excreted in the urine . This metabolic process ensures the rapid clearance of dobutamine from the body, contributing to its short half-life .

Transport and Distribution

Dobutamine is administered intravenously and is rapidly distributed throughout the body . It has a small volume of distribution and is primarily confined to the extracellular fluid . Dobutamine’s distribution is influenced by its binding to plasma proteins and its rapid metabolism in the liver . The drug’s effects are localized to the heart due to its selective action on beta-1 adrenergic receptors .

Subcellular Localization

Dobutamine’s subcellular localization is primarily associated with the plasma membrane of cardiac myocytes, where it binds to beta-1 adrenergic receptors . This binding triggers a cascade of intracellular events leading to increased cAMP levels and activation of PKA . The localization of dobutamine to the plasma membrane ensures its rapid and targeted action on cardiac cells .

Vorbereitungsmethoden

Dobutamin kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-(2-Aminoethyl)pyrokatechol mit 4-(4-Hydroxyphenyl)-2-butanon unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Methanol und Ethanol, und das Produkt wird durch Kristallisation gereinigt . Industrielle Produktionsmethoden beinhalten oft ähnliche Synthesewege, jedoch in größerem Maßstab, um eine hohe Reinheit und Stabilität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Dobutamin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion zu Katecholderivaten führen kann .

Eigenschaften

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWZLRBJNMZMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide)
Record name Dobutamine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022958
Record name DL-Dobutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dobutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.37e-02 g/L
Record name Dobutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output.
Record name Dobutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

34368-04-2
Record name Dobutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34368-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dobutamine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dobutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DL-Dobutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOBUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dobutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014979
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184-186
Record name Dobutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Seventeen grams of dobutamine hydrochloride were suspended in 500 ml of deaerated water [deaerated by alternatively applying a vacuum (10-100 Torr.) followed by a period of sparging with N2 ]. 150 mg of sodium sulfite were added as a peroxide scavenger. The suspension was stirred under a constant positive N2 pressure. 50 ml of 1N aqueous sodium hydroxide diluted to 120 ml with deaerated water were added in dropwise fashion over a 2.5 hr. period. After the addition was complete, the neutralization mixture was stirred for an additional 2 hours, during which time a white crystalline solid comprising dobutamine free base separated. The supernate was decanted, and the crystalline residue washed thoroughly with 600 ml of deaerated water. The supernate was again decanted. The solid precipitate was then filtered under N2. The filter cake was washed twice with 100 ml portions of water and was then dried at 45° C. under vacuum for 3 hours. 14.5 g of dobutamine free base were thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dobutamine
Reactant of Route 2
Reactant of Route 2
Dobutamine
Reactant of Route 3
Reactant of Route 3
Dobutamine
Reactant of Route 4
Dobutamine
Reactant of Route 5
Dobutamine
Reactant of Route 6
Reactant of Route 6
Dobutamine
Customer
Q & A

Q1: How does dobutamine interact with its target receptors?

A: Dobutamine primarily acts as a β1-adrenergic receptor agonist. [] This interaction leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] Elevated cAMP levels then activate protein kinase A (PKA), initiating a cascade of downstream effects, including increased myocardial contractility. [, ]

Q2: Does dobutamine have any other significant receptor interactions?

A: While its primary action is on β1-adrenergic receptors, dobutamine also exhibits weak β2-adrenergic agonist activity at higher doses. [] This activity contributes to its vasodilatory effects, leading to a decrease in diastolic blood pressure. [] Additionally, dobutamine displays weak β1-adrenergic antagonist activity at high doses, potentially inhibiting the chronotropic effects of isoprenaline. []

Q3: How does dobutamine affect cardiac output and peripheral vascular resistance?

A: Dobutamine primarily increases cardiac output by enhancing myocardial contractility and heart rate. [, ] It also causes a reduction in total peripheral vascular resistance, primarily attributed to its β2-adrenergic agonist activity and the potent α1-adrenergic blocking activity of its metabolite, 3-O-methyldobutamine. [, ]

Q4: Can dobutamine induce heme oxygenase-1 (HO-1) expression, and what are the implications?

A: Research indicates that dobutamine pretreatment in rats can induce HO-1 expression in pericentral hepatocytes. [] This induction is β1-adrenoreceptor-dependent and is associated with improved liver function (assessed by the plasma disappearance rate of indocyanine green) after hemorrhagic shock. [] The study suggests that carbon monoxide, produced during HO-1 activity, may mediate this protective effect. []

Q5: What is the molecular formula and weight of dobutamine?

A5: Dobutamine has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol.

Q6: How is dobutamine used in stress echocardiography to evaluate coronary artery disease?

A: Dobutamine stress echocardiography is a valuable tool for assessing coronary artery disease. [, , , ] Dobutamine infusion increases myocardial oxygen demand by increasing heart rate and contractility, revealing regional wall motion abnormalities in patients with coronary artery disease. [, , ]

Q7: Can dobutamine stress echocardiography accurately identify viable myocardium after myocardial infarction?

A: Yes, dobutamine stress echocardiography can accurately identify viable myocardium in patients after myocardial infarction. [, , , ] The presence of a biphasic response, where wall motion improves at low-dose dobutamine and worsens at higher doses, indicates viable but ischemic myocardium. [, ]

Q8: Does the use of second harmonic imaging during dobutamine stress echocardiography improve the identification of viable myocardium?

A: Research suggests that using second harmonic imaging during dobutamine stress echocardiography significantly improves the agreement with dual isotope single photon emission computed tomography (DISA-SPECT) for detecting myocardial viability compared to fundamental imaging. []

Q9: What role does dobutamine echocardiography play in evaluating cardiac toxicity in long-term survivors of childhood anthracycline treatment?

A: Dobutamine echocardiography can effectively and safely identify subclinical cardiac toxicity in asymptomatic long-term survivors of childhood anthracycline treatment. [] Significant differences in left ventricular parameters, such as ejection fraction and wall thickening, were observed between patients and healthy controls at a dobutamine dose of 20 μg/kg/min. []

Q10: How does dobutamine compare to levosimendan in treating acute heart failure?

A: Studies comparing dobutamine and levosimendan for acute heart failure treatment show that while both improve left ventricular function, levosimendan might offer advantages. [, ] Levosimendan significantly improved more left atrial function parameters (active and passive emptying fractions, reservoir fraction, and stroke volume) compared to dobutamine. [] Furthermore, levosimendan demonstrated a greater reduction in the E/E' ratio, a marker of left ventricular filling pressure, suggesting a more pronounced improvement in diastolic function compared to dobutamine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.